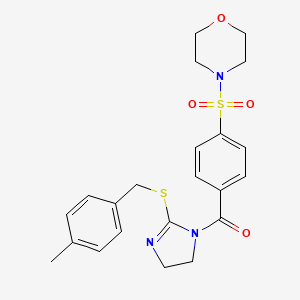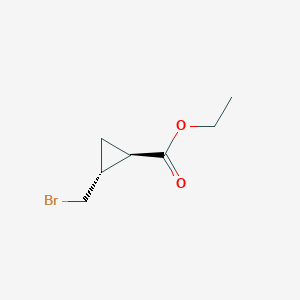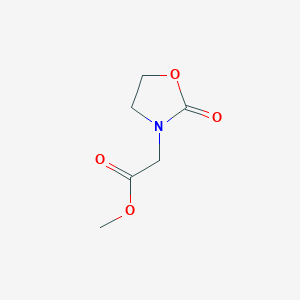![molecular formula C25H24N4O4S2 B2706609 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851987-82-1](/img/structure/B2706609.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide is an intricate compound with potential implications in medicinal chemistry and biochemical research. The detailed structure features multiple functional groups, enhancing its ability to participate in diverse chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The compound is synthesized through a multi-step process, typically beginning with the formation of the isoquinoline and benzo[d]thiazole derivatives. Reacting these intermediates under appropriate conditions, often involving sulfonylation and hydrazide formation, yields the final product. The process requires meticulous control of reaction parameters such as temperature, solvent choice, and pH.
Industrial Production Methods:
While industrial production specifics may vary, they usually involve large-scale batch reactors designed for precise control and high yields. Key to the industrial synthesis is the optimization of reaction steps to ensure cost-effectiveness and scalability, often with the aid of advanced catalytic methods.
Análisis De Reacciones Químicas
Types of Reactions:
The compound can undergo various reactions, including:
Oxidation: : Leading to modifications on the aromatic rings or side chains.
Reduction: : Affecting the hydrazide moiety and other reducible groups.
Substitution: : Primarily on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Typical reagents include strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Conditions vary from acidic to basic, depending on the specific transformation targeted.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
Used in designing novel synthetic pathways and exploring reaction mechanisms due to its versatile reactivity.
Biology:
Medicine:
Investigated for its pharmacological properties, including potential therapeutic effects and as a lead compound for drug development.
Industry:
May serve as an intermediate in the synthesis of complex organic molecules and fine chemicals.
Mecanismo De Acción
The compound exerts effects primarily through interactions with molecular targets such as enzymes or receptors. By binding to these targets, it can modulate biochemical pathways, exhibiting effects ranging from inhibition to activation. The exact mechanism involves specific interactions at the molecular level, often studied through computational and experimental methods.
Comparación Con Compuestos Similares
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methylphenyl)benzohydrazide: : Similar in structure but with different functional groups, leading to unique reactivity.
4-((2,3-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide: : Similar isoquinoline and benzo[d]thiazole frameworks but variations in substituents.
Uniqueness:
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide is unique due to the specific placement and nature of its functional groups, granting it distinct chemical properties and reactivity patterns that make it particularly valuable for certain applications in scientific research.
Want to dive deeper into one of these sections?
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S2/c1-16-7-12-21(33-2)22-23(16)34-25(26-22)28-27-24(30)18-8-10-20(11-9-18)35(31,32)29-14-13-17-5-3-4-6-19(17)15-29/h3-12H,13-15H2,1-2H3,(H,26,28)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZWSHCOGJZPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B2706527.png)
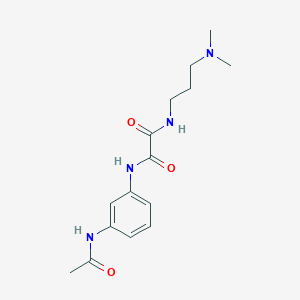
![N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2706532.png)
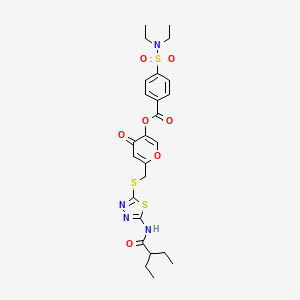
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2706536.png)

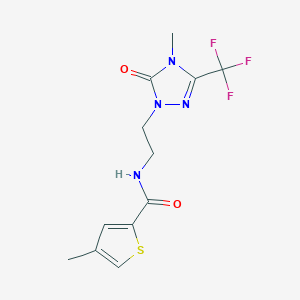
![N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-9-methyl-9H-purin-6-amine](/img/structure/B2706539.png)
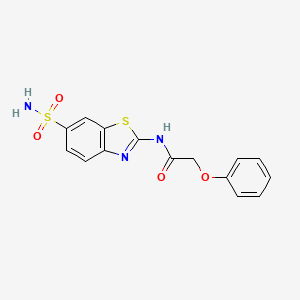
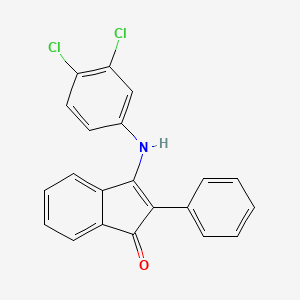
![N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706543.png)
